N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide
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Overview
Description
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide is an organic compound that features a complex structure with multiple functional groups. This compound includes a furan ring, a thiophene ring, and a benzamide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Furan and Thiophene Rings: These heterocyclic rings can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The furan and thiophene rings are then coupled with an ethyl chain through a series of reactions, such as Friedel-Crafts alkylation.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, where the ethyl chain is attached to a 2-methoxybenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,5-dione derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving heterocyclic compounds.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of advanced materials or as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-2-yl)ethyl)-2-methoxybenzamide
- N-(2-(thiophen-3-yl)ethyl)-2-methoxybenzamide
- N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzamide
Uniqueness
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide is unique due to the presence of both furan and thiophene rings, which can impart distinct chemical and biological properties. The methoxy group on the benzamide moiety can also influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-21-16-6-3-2-5-14(16)18(20)19-11-15(13-8-10-23-12-13)17-7-4-9-22-17/h2-10,12,15H,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOWDKDHALSOAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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